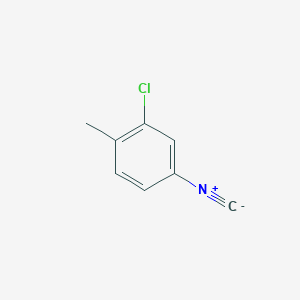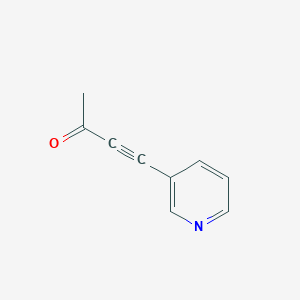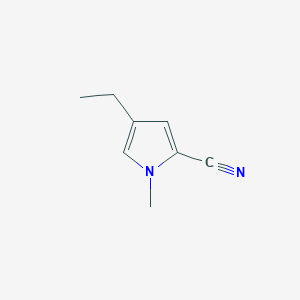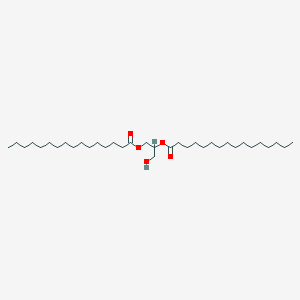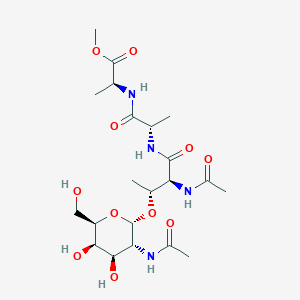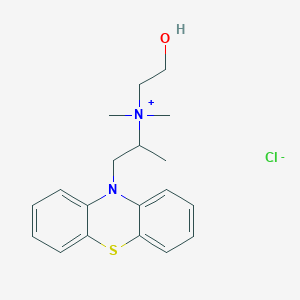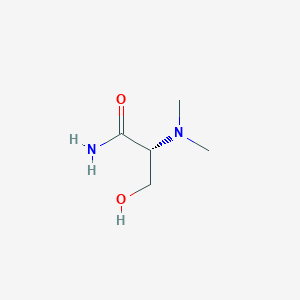
Propanamide,2-(dimethylamino)-3-hydroxy-,(R)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Dimethylamino-3-Hydroxypropionamide is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of a dimethylamino group, a hydroxy group, and an amide group attached to a three-carbon chain. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an important molecule in stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Dimethylamino-3-Hydroxypropionamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-Amino-3-Hydroxypropanoic Acid.
Amidation Reaction: The amino group of ®-2-Amino-3-Hydroxypropanoic Acid is reacted with dimethylamine under controlled conditions to form the desired amide.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like N,N’-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of ®-2-Dimethylamino-3-Hydroxypropionamide may involve large-scale amidation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Dimethylamino-3-Hydroxypropionamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-Dimethylamino-3-Hydroxypropionamide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-Dimethylamino-3-Hydroxypropionamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby influencing various physiological processes.
Comparación Con Compuestos Similares
(S)-2-Dimethylamino-3-Hydroxypropionamide: The enantiomer of the compound with opposite chirality.
2-Dimethylamino-3-Hydroxypropanoic Acid: A related compound with a carboxylic acid group instead of an amide group.
2-Dimethylamino-3-Hydroxypropanol: A similar compound with a hydroxyl group instead of an amide group.
Uniqueness: ®-2-Dimethylamino-3-Hydroxypropionamide is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
116833-21-7 |
|---|---|
Fórmula molecular |
C5H12N2O2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(2R)-2-(dimethylamino)-3-hydroxypropanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4(3-8)5(6)9/h4,8H,3H2,1-2H3,(H2,6,9)/t4-/m1/s1 |
Clave InChI |
VTXPZVSCKQOHJD-SCSAIBSYSA-N |
SMILES |
CN(C)C(CO)C(=O)N |
SMILES isomérico |
CN(C)[C@H](CO)C(=O)N |
SMILES canónico |
CN(C)C(CO)C(=O)N |
Sinónimos |
Propanamide, 2-(dimethylamino)-3-hydroxy-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








